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Sodium ion

Cat. No.: B099663
CAS No.: 17341-25-2
M. Wt: 22.9897693 g/mol
InChI Key: FKNQFGJONOIPTF-UHFFFAOYSA-N
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Description

Sodium ions (Na+) are pivotal charge carriers in the rapidly advancing field of sodium-ion battery (SIB) research, serving as a sustainable and cost-effective alternative to lithium-ion systems . The fundamental working principle of a sodium-ion battery involves the reversible shuttling of Na+ ions between a cathode and anode through an electrolyte, a process often described as a "rocking chair" mechanism . Research focuses on developing and testing novel electrode materials—such as layered transition metal oxides (e.g., NaxMnO2), Prussian blue analogues for cathodes, and hard carbon or alloy-based materials for anodes—that can efficiently accommodate the larger ionic radius of Na+ and enable stable cycling . The abundance of sodium and the possibility of using aluminum current collectors further contribute to the cost-effectiveness and sustainability of SIBs, aligning with goals for large-scale stationary energy storage . Beyond energy storage, sodium ions are also critical in analytical chemistry, where they are quantified using specific reagents like the SoNa™ 520 indicator in fluorimetric assays to determine sodium concentration in various samples . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na+ B099663 Sodium ion CAS No. 17341-25-2

Properties

IUPAC Name

sodium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQFGJONOIPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037671
Record name Sodium ion
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Molecular Weight

22.9897693 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sodium
Source Human Metabolome Database (HMDB)
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CAS No.

17341-25-2, 7440-23-5
Record name Sodium ion
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Record name Sodium cation
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Record name Sodium cation
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Record name Sodium ion
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Record name SODIUM CATION
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Record name Sodium
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97.82 °C
Record name Sodium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Cellular and Molecular Bioenergetics of Sodium Ions

Sodium Ion Transport Mechanisms Across Biological Membranes

Biological membranes act as selective barriers, and the movement of sodium ions across them is tightly regulated by various protein channels and transporters.

Primary Active Transport Systems: Sodium-Potassium ATPase Functionality and Regulation

The Sodium-Potassium ATPase (Na+/K+-ATPase) is a ubiquitous electrogenic transmembrane enzyme found in the plasma membrane of all animal cells, serving as a cornerstone of primary active transport wikipedia.orgnih.govnih.govguidetopharmacology.org. This pump directly utilizes the energy derived from ATP hydrolysis to transport ions against their electrochemical gradients. In each cycle, the Na+/K+-ATPase extrudes three sodium ions (Na+) from the cell and imports two potassium ions (K+) into the cell for every molecule of ATP consumed wikipedia.orgnih.govnih.govnih.govamericanelements.com. This unequal exchange of charges results in a net export of a single positive charge per pump cycle, contributing significantly to the cell's resting membrane potential and maintaining a low intracellular Na+ concentration and a high intracellular K+ concentration wikipedia.orgnih.govnih.govamericanelements.com.

The functionality of the Na+/K+-ATPase is critical for several cellular processes, including the regulation of cell volume, electrical excitability in nerve and muscle cells, and providing the electrochemical gradient necessary for secondary active transport wikipedia.orgnih.govguidetopharmacology.orgnih.gov. For instance, in neurons, the Na+/K+-ATPase can be responsible for up to 75% of the cell's energy expenditure, highlighting its energetic importance wikipedia.orgnih.gov.

Regulation of the Na+/K+-ATPase is complex and can be tissue and isoform-specific. It is modulated by various intracellular messengers and can be inhibited by cardiac glycosides like ouabain, which leads to an increase in intracellular Na+ and subsequently Ca2+ concentrations via the sodium-calcium exchanger, enhancing muscle contraction wikipedia.orgguidetopharmacology.org. Phosphorylation of key residues and interactions with accessory regulatory proteins, such as the FXYD subunit, also play roles in modulating its pumping activity guidetopharmacology.org.

Transport SystemEnergy SourceIons TransportedStoichiometry (Out:In)Key Function
Na+/K+-ATPaseATP HydrolysisNa+, K+3 Na+ out : 2 K+ inMaintains electrochemical gradients, resting membrane potential, cell volume

Sodium Ion in Cellular Signaling Pathways

Intracellular Sodium Ion as a Second Messenger

While calcium ions (Ca) are widely recognized as universal second messengers, recent research highlights the significant, albeit often slower, role of intracellular sodium ions in cellular signaling. Upon entry into the cell, Na can directly regulate numerous cellular functions researchgate.netnih.govscirp.org.

A prominent example of Na acting as a second messenger involves the N-methyl-D-aspartate receptors (NMDARs). NMDARs are crucial excitatory glutamatergic receptors involved in synaptic plasticity and neuronal processes. While Ca influx through activated NMDARs typically down-regulates NMDAR activity, Na influx provides an essential positive feedback mechanism. This Na-dependent potentiation can overcome Ca-induced inhibition, thereby amplifying both NMDAR activity and inward Ca flow researchgate.netnih.govscirp.org. This sensitivity to sodium is suggested to be set by Src tyrosine kinase and can overcome calcium-dependent inactivation of NMDARs researchgate.net.

Furthermore, increases in intracellular sodium concentration can stimulate the breakdown of phosphoinositides, leading to the formation of inositol (B14025) phosphates and diacylglycerides, which are themselves important second messengers. This process can be triggered by agents that increase intracellular sodium, such as toxins that open voltage-dependent sodium channels, inhibitors of the Na/K-ATPase like ouabain, or sodium ionophores. Mechanistically, elevated intracellular sodium may either directly affect phospholipase(s) C or lead to Ca influx via Na/Ca transporters nih.gov.

Unlike the rapid and transient changes often seen with Ca as a second messenger, changes in [Na] are typically smaller in magnitude and occur over longer timescales, ranging from seconds to minutes. This slower dynamic allows [Na] to influence neuronal integration over extended periods frontiersin.orgoup.com.

Regulation of Intracellular Calcium Levels via this compound Dependent Mechanisms

The regulation of intracellular calcium levels is intimately linked with this compound dynamics, primarily through the action of the sodium-calcium exchanger (NCX). The NCX, a member of the solute carrier 8 (SLC8) family, is a crucial regulatory system that couples the movement of Na and Ca ions across the plasma membrane, thereby maintaining ion homeostasis researchgate.netnih.gov.

The NCX typically operates in its "forward mode," extruding one Ca ion from the cell in exchange for three Na ions entering the cell, driven by the electrochemical gradient of Na nih.govfrontiersin.org. This electrogenic exchange results in a net inflow of one positive charge nih.gov. The rate and function of NCX are dependent on the intracellular and extracellular concentrations of both Na and Ca, as well as the membrane potential nih.govfrontiersin.org.

However, the NCX can also operate in "reverse mode," where Ca enters the cell while Na is extruded. This reversal is particularly significant in conditions where intracellular Na ([Na]) increases, such as during ischemia or heart failure, or when the membrane potential depolarizes nih.govfrontiersin.orgahajournals.org. An increase in [Na] shifts the equilibrium potential of the NCX (E) to a more negative value, leading to decreased Ca extrusion (reduced forward mode activity) and increased Ca influx (enhanced reverse mode operation), especially during the early phase of the action potential when membrane voltage is above 0 mV nih.gov. This direct coupling highlights how even subtle changes in [Na] can significantly impact Ca homeostasis and downstream Ca-mediated signaling events frontiersin.org.

Data Table 1: Sodium-Calcium Exchanger (NCX) Modes of Operation

Mode of OperationIon MovementDriving ForceEffect on Intracellular CaConditions Favoring Mode
Forward Mode3 Na In / 1 Ca OutElectrochemical gradient of NaCa ExtrusionNegative resting potentials, low [Na]
Reverse Mode3 Na Out / 1 Ca InIncreased [Na], membrane depolarizationCa InfluxHigh [Na], depolarized membrane

Influence on Intracellular pH Homeostasis

Intracellular pH (pH) is tightly regulated, and sodium ions play a crucial role in this homeostasis, primarily through the activity of the Na/H exchanger (NHE). The NHE is a major proton transporter that contributes to proton extrusion from the cytosol to the extracellular space by exchanging intracellular protons (H) for extracellular Na acs.orgnih.gov. This exchange utilizes the chemical gradient of Na across the cell membrane nih.gov.

In many cell types, the recovery from intracellular acidification is predominantly mediated by a Na-dependent process that is sensitive to inhibitors like amiloride (B1667095) and HOE 694, which target the NHE nih.govphysiology.org. While bicarbonate-dependent buffering systems also contribute to pH regulation, the Na/H exchanger often plays a more significant role in defending cells against acid loads nih.govphysiology.org. For instance, in human chondrocyte cell lines, pH regulation heavily relies on the Na/H exchanger alongside a H-ATPase nih.gov.

The activity of NHE1, a ubiquitous isoform of the Na/H exchanger, is critical for maintaining pH homeostasis in various metabolic organs nih.gov. The interplay between Na and H fluxes is essential for cellular integrity and function, and dysregulation of this system can contribute to various pathophysiological conditions ahajournals.orgacs.org.

Allosteric Regulation of Protein Function by Sodium Ions

Sodium ions act as significant allosteric modulators of various proteins, particularly G protein-coupled receptors (GPCRs) and ion transporters like the NCX. Allosteric modulation occurs when a molecule binds to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity or ligand binding affinity researchgate.netnih.gov.

For many Class-A GPCRs, a conserved binding site for a this compound exists within the transmembrane helix bundle. This Na binding site, often involving residues like Asp2.50 and Ser3.39, forms a "Na-centered water cluster" researchgate.netnih.gov. The binding of Na to this allosteric site stabilizes the GPCR in its inactive state, thereby lowering the receptor's affinity for its agonists and reducing the efficacy of G protein activation researchgate.netnih.govacs.org. Conversely, agonists tend to attenuate sodium binding, suggesting that the egress of Na from its binding site into the cytosol is coupled with protonation changes and occurs without significant energy barriers in the activated state acs.org. This mechanism provides a fine-tuning control over GPCR signaling, influencing processes such as neuronal signaling, vision, olfaction, and taste acs.org.

In the case of the Na/Ca exchanger (NCX), both Ca and Na ions themselves act as allosteric regulators, in addition to H frontiersin.org. An increase in intracellular Na concentration ([Na]) can lead to a decrease in NCX current, a process termed Na-dependent inactivation or I-inactivation frontiersin.org. Structural studies have revealed that these allosteric effects are mediated by ions binding to cytosolic regulatory domains distinct from the transport sites, leading to conformational changes that influence the exchanger's activity frontiersin.org.

Interplay with Other Ionic Signaling Cascades

The signaling roles of sodium ions are rarely isolated, often intertwining with other ionic signaling cascades to orchestrate complex cellular responses. The tight coupling between Na and Ca signaling is a prime example, as discussed in Section 3.2. The Na/Ca exchanger directly links the electrochemical gradients of these two crucial ions, ensuring coordinated regulation of their intracellular concentrations nih.gov. Beyond the NCX, other molecular pathways involving cationic ion channels, such as transient receptor potential (TRP) channels, can bridge endoplasmic reticulum Ca release with the generation of both Na and Ca currents nih.gov.

The sodium-potassium ATPase (Na/K-ATPase), while primarily known for maintaining the transmembrane Na and K gradients, also functions as a signal transducer. It can regulate pathways such as the MAPK pathway, influence the production of reactive oxygen species (ROS), and modulate intracellular calcium levels wikipedia.org. The activity of the Na/K-ATPase is itself regulated by various mechanisms, including ion-dependent regulation where high intracellular sodium concentrations activate the pump numberanalytics.com.

Furthermore, the interplay between Na and H ions is crucial for maintaining intracellular pH, as detailed in Section 3.3. The Na/H exchanger (NHE) directly links Na influx to H extrusion, making Na dynamics integral to acid-base balance within the cell acs.orgnih.gov.

The influence of sodium ions extends to the modulation of other ion channels. For instance, cationic Ca and Na ions can bind to and potentiate Slowpoke family voltage-activated K channels, which are widely expressed in the nervous system nih.gov. This highlights a broader role for sodium in fine-tuning the excitability and signaling properties of cells by directly interacting with and regulating the function of other ion channels.

The coordinated action of Na with other ions, including K, Ca, and H, through various transporters and channels, underscores its fundamental role in the intricate network of cellular signaling cascades, contributing to processes ranging from electrical excitability to metabolic regulation oup.comahajournals.orgacs.orgnih.govwikipedia.org.

Sodium Ion in Materials Science and Energy Storage

Theoretical and Computational Modeling of Sodium Ion Behavior in Materials

Density Functional Theory (DFT) Applications in Material Design

Density Functional Theory (DFT) is a powerful quantum mechanical method extensively employed in materials science to predict and understand the fundamental properties of materials at an atomic and electronic level. In the context of sodium-ion battery (SIB) material design, DFT calculations are widely utilized to estimate various critical properties, including structural stability, sodium insertion voltage, diffusion barriers, and electronic structure mdpi.comumd.edu. This computational approach significantly accelerates the identification, characterization, and optimization of novel materials for SIBs mdpi.com.

DFT enables the prediction of electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gap, which are crucial for understanding a material's conductivity and reactivity mdpi.com. For instance, studies have shown that doping strategies, guided by DFT, can effectively modify the electronic band gap of cathode materials, thereby improving their electronic conductivity.

Detailed Research Findings from DFT Applications:

Electronic Conductivity Enhancement: DFT calculations revealed that copper (Cu) doping in the layered β-NaMnO₂ material reduced its electronic band gap from 0.7 eV to 0.3 eV, indicating a significant improvement in electronic conductivity mdpi.com.

Anode Material Properties: DFT studies on a borophene/graphene heterostructure, proposed as an anode material for SIBs, demonstrated sufficient interlayer spacing for Na-intercalation. The calculations predicted a high Na adsorption energy of -2.02 eV, a maximum specific capacity of approximately 969.65 mAh/g, and a low activation energy for Na-ion mobility, less than 0.2 eV unimap.edu.my.

Phase Stability and Intercalation: DFT is instrumental in identifying thermodynamically stable phases during sodium intercalation and deintercalation processes. For example, in materials like NaₓFeP₂O₇ and NaₓMO₂, DFT helps construct convex hulls of formation energies to pinpoint stable intermediate states umd.edu. Furthermore, DFT protocols provide insights into Na⁺ intercalation in nanostructured anodes, considering the effects of morphology and external electric fields rsc.org. It can also predict crystalline structures and redox mechanisms in organic batteries and is used to tune interlayer spacing in 2D transition metal dichalcogenides (TMDCs) for optimal Na-ion intercalation rsc.org.

These examples highlight DFT's crucial role in guiding the rational design of SIB materials by providing predictive capabilities for key electrochemical and structural properties.

Molecular Dynamics Simulations of Ion Diffusion Pathways

Molecular Dynamics (MD) simulations offer a powerful computational approach to investigate the dynamic behavior of atoms and molecules over time, providing atomic-level insights into complex processes such as ion diffusion in battery materials. These simulations are particularly well-suited for studying electrolytes, as they can directly observe ionic jump events and track ion trajectories to identify diffusion mechanisms and quantify diffusion properties rsc.orgacs.org. MD simulations are capable of capturing intricate diffusion behaviors, including collective jumps and lattice vibrations, which are often challenging to ascertain through static calculations alone acs.org.

Detailed Research Findings from MD Simulations:

NaSICON Electrolytes: MD simulations have been extensively used to explore Na⁺ ion transport in NaSICONs (Sodium Super Ionic Conductors), such as Na₁₊ₓ₊ᵧScᵧZr₂₋ᵧSiₓP₃₋ₓO₁₂. These simulations revealed well-connected three-dimensional (3D) diffusion pathways for Na⁺ ions between the Na1 and Na2 sites within the material's framework rsc.org. The incorporation of scandium (Sc³⁺) and silicon (Si⁴⁺) substituents in NaSICONs was shown to enhance ionic conductivity, with values reaching 10⁻² S cm⁻¹ at room temperature for moderate to high substitution degrees rsc.org.

Conductivity and Activation Energy in NaSICONs:

For the Si⁴⁺-rich composition Na₃.₄Sc₀.₄Zr₁.₆Si₂PO₁₂, MD simulations predicted an activation energy (Eₐ) of 0.11 eV and an ionic conductivity (σ) of 2.6 × 10⁻² S cm⁻¹ at 298 K rsc.org.

For the Sc³⁺-rich composition Na₃.₄Sc₂Si₀.₄P₂.₆O₁₂, the simulations yielded Eₐ = 0.08 eV and σ = 1 × 10⁻¹ S cm⁻¹ at 350 K rsc.org.

Polyanionic Cathode Materials: In mixed phosphates like Na₄M₃(PO₄)₂P₂O₇ (where M can be Fe, Mn, Co, or Ni), MD simulations indicated that Na⁺ diffusion occurs across a 3D network of migration pathways. These materials exhibited activation barriers ranging from 0.20 to 0.24 eV and diffusion coefficients (Dₙₐ) of 10⁻¹⁰ to 10⁻¹¹ cm² s⁻¹ at 325 K, suggesting promising rate capabilities for these cathodes acs.orgbath.ac.uk.

Solid Electrolyte Na₃PS₄: MD simulations on both cubic and tetragonal phases of Na₃PS₄ demonstrated high Na-conductivity. It was found that introducing Na-ion vacancies significantly increased conductivity; for instance, a mere 2% vacancy concentration resulted in a conductivity of 0.2 S/cm, an order of magnitude higher than the stoichiometric compound scispace.com. Bromine (Br)-doping was also predicted to lead to the highest bulk conductivity in cubic Na₃PS₄ by facilitating vacancy creation scispace.com.

Silicate (B1173343) Glasses: Studies on this compound diffusion in sodium silicate glasses (Na₂O·mSiO₂, where m = 1, 2, 3, 4) at 1173 K, utilizing simplex analysis in MD simulations, revealed that simplexes with fewer bridging oxygens facilitate Na⁺ movement, providing detailed insights into the structural dynamics influencing ion mobility jst-ud.vn.

Electrolyte Solvation and Interfacial Behavior: MD simulations have been employed to investigate the interfacial physicochemical properties of SIB electrolytes. For example, in sodium bis(fluorosulfonyl)imide (NaFSI) in dimethyl carbonate (DME) electrolytes, increasing the potential difference at 1 M concentration led to a decrease in the coordination number of FSI ions around Na⁺. At higher concentrations (3 M and 5 M), Na⁺ ions were observed to partially shed their solvation shell and migrate more readily towards the electrode confex.com.

Machine Learning Approaches for Material Discovery and Prediction

Machine Learning (ML) has emerged as a transformative tool in materials science, significantly accelerating the discovery and prediction of novel materials for sodium-ion batteries (SIBs). By leveraging large datasets, ML algorithms can intelligently and rapidly identify promising material compositions and predict their properties, often at a fraction of the time and computational cost required by traditional physics-based methods mdpi.comvolta.foundation. ML models are capable of predicting a wide array of material characteristics, including formation energy, operating voltage, capacity retention, energy density, and volume change upon cycling mdpi.comvolta.foundationtechexplorist.commdpi.comtechnologynetworks.comresearchgate.netmatec-conferences.orgieomsociety.orgess-news.comelectronicsforu.comosti.gov.

Detailed Research Findings from ML Applications:

Cathode Material Prediction:

Researchers have successfully used crystal graph convolutional neural networks and geometric crystal graph neural networks to predict the formation energy of cathode materials for Na-ion batteries. These ML predictions were validated against Density Functional Theory (DFT) calculations, demonstrating the disruptive speed of this approach compared to traditional methods mdpi.com.

A significant study utilized multiple ML algorithms combined with Bayesian optimization to identify optimal compositions for sodium-containing transition-metal layered oxides (NaMeO₂) with an O3-type structure. The model predicted Na[Mn₀.₃₆Ni₀.₄₄Ti₀.₁₅Fe₀.₀₅]O₂ as the ideal composition for achieving the highest energy density techexplorist.comtechnologynetworks.comess-news.comelectronicsforu.comsodiumbatteryhub.comsodiumbatteryhub.com. This prediction was subsequently confirmed through experimental synthesis and testing of coin cells, validating the model's accuracy and its potential for discovering new battery materials techexplorist.comess-news.comelectronicsforu.comsodiumbatteryhub.com.

Anode Material Performance Prediction:

An Artificial Neural Network (ANN) with a three-layer feed-forward architecture was designed to predict the performance of functionalized hard carbon anodes derived from grapefruit peels for SIBs. The ANN achieved a high predictive accuracy (R² > 0.99) by incorporating various physicochemical characteristics of the materials as inputs, including mercury intrusion porosimetry data, elemental analysis, Raman Iᴅ/Iɢ ratio, X-ray photoemission spectroscopy (XPS) data (C1s, N1s, O1s regions), cycle number, and C-rate mdpi.com.

Property Prediction and Screening:

ML regression techniques have been applied to predict the formation and total energy of SIB cathode materials. The Bayesian ridge model, for instance, demonstrated high accuracy, achieving a coefficient of determination (R²) of 0.99 for formation energy prediction researchgate.net.

Deep Neural Network (DNN) models have been developed to predict critical performance parameters such as average voltage, maximum specific capacity, and volume change of battery electrode materials. One such DNN model achieved an average mean absolute error of approximately 0.164, showcasing ML's capability to revolutionize the battery material industry ieomsociety.orgosti.gov.

For predicting the density of SIB cathode materials, an Extra Trees Regressor model was found to be highly effective, yielding an accuracy of 0.95 matec-conferences.org.

These applications demonstrate that ML approaches are not only capable of predicting material properties with high accuracy but also provide critical insights into the variables that need to be controlled during material synthesis to optimize performance and accelerate the development of next-generation SIBs.

Ionic Potential in Predicting Material Structures and Reactivity

The ionic potential (φ), defined as the ratio of an ion's charge (Z) to its ionic radius (r), is a fundamental physicochemical parameter that plays a significant role in predicting the structural characteristics and reactivity of materials, particularly in the context of ionic compounds. For sodium, which typically forms the Na⁺ cation, its ionic potential influences its interactions within crystal structures and solutions.

Detailed Research Findings on Ionic Potential:

Influence on Acidity and Alkalinity: The ionic potential of a cation (R⁺ⁿ), in conjunction with the polarity induction effect of water molecules, is a key determinant of the acidity and alkalinity of ROH-type compounds. For example, sodium hydroxide (B78521) (NaOH), where φ(Na⁺) is approximately 0.001, primarily exhibits alkaline ionization, demonstrating strong alkalinity journalspress.com. This contrasts with compounds containing ions with higher ionic potentials, which tend to be more acidic.

Impact on Ionic Bond Strength and Reactivity: The magnitude of the ionic potential directly correlates with the strength of electrostatic attraction between ions. Compounds with higher ionic charges, and thus often higher ionic potentials, exhibit stronger electrostatic attractions, leading to greater stability and reduced reactivity. For instance, magnesium oxide (MgO), containing Mg²⁺ and O²⁻ ions, is more stable and less reactive than sodium chloride (NaCl), which consists of Na⁺ and Cl⁻ ions, due to the higher charges in MgO solubilityofthings.com. The size of the ions also significantly impacts reactivity, with smaller ions generally leading to stronger interactions for a given charge solubilityofthings.com.

Sodium as a Cation: Sodium atoms readily lose their single valence electron to form the Na⁺ cation, making sodium a reactive alkali metal that is significantly more stable when incorporated into ionic compounds wikipedia.org. Sodium metal itself is highly reducing, with a standard reduction potential for the Na⁺/Na couple of -2.71 volts wikipedia.org.

Solubility and Lewis Acidity: Sodium compounds are frequently soluble in water, a property attributed to the ability of water molecules to solvate the Na⁺ ions and the corresponding anions wikipedia.org. In compounds, Na⁺ is typically ionically bonded and behaves as a hard Lewis acid, indicating its strong affinity for electron-pair donors wikipedia.org.

Predicting Layered Material Properties: Beyond simple compounds, the concept of cationic potential has been extended to predict properties in more complex material systems. For example, the cationic potential, as postulated by Zhao et al., has been shown to effectively capture the key interactions within layered materials, enabling the prediction of their stacking structures and functional properties relevant to energy storage rsc.org.

The ionic potential of sodium plays a fundamental role in governing its chemical behavior, from the basicity of its hydroxides to its interactions within complex battery materials, thereby providing a valuable descriptor for material design and performance prediction.

Advanced Spectroscopic Techniques for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the local structure, chemical environment, and dynamics of sodium ions in various materials. researchgate.net Solid-state NMR, in particular, provides direct atomic-level information, capable of distinguishing between different electronic circumstances of sodium. researchgate.net This method is crucial for understanding Na+ behavior in materials like hard carbons, which are promising anodes for sodium-ion batteries. ceric-eric.euki.si

Research on hard carbon anodes using NMR has provided a detailed mechanism for sodium storage. Initially, Na+ ions are adsorbed on the hard carbon surface, then they insert between graphene layers, and finally, they fill the pore walls. ceric-eric.euki.si At higher carbonization temperatures, larger pores facilitate the formation of quasi-metallic sodium clusters, which enhances storage capacity. ceric-eric.euki.si NMR can distinguish between these different sodium species, as they exhibit distinct chemical shifts. For example, underpotential sodiation leads to Na metal plating, which has a different NMR chemical shift compared to sodium dendrites. ceric-eric.eu

Variable temperature NMR studies are used to probe the dynamics of sodium ions. nih.gov For instance, in the solid electrolyte Na₅YSi₄O₁₂, these studies revealed two activation energies, 0.22 eV and 0.07 eV, corresponding to different ion migration pathways. nih.gov Two-dimensional NMR techniques, such as 2D Exchange Spectroscopy (EXSY), can identify ion exchange pathways, such as the one observed between specific sodium sites (Na5 and Na6) in the Na₅YSi₄O₁₂ structure. nih.gov

Table 1: NMR Research Findings for this compound

Technique Material Key Finding Citation
Solid-State NMR Hard Carbon Anode Differentiated sodium storage processes: surface adsorption, intercalation, pore-filling, and quasi-metallic cluster formation. ceric-eric.euki.si
Variable Temperature NMR Na₅YSi₄O₁₂ Determined activation energies of 0.22 eV and 0.07 eV for this compound migration. nih.gov
2D EXSY NMR Na₅YSi₄O₁₂ Revealed a clear ion exchange pathway between Na5 and Na6 sites, indicating fast mobility. nih.gov

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides critical information on the electronic structure and local atomic environment of specific elements. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination chemistry of the absorbing atom, while EXAFS provides information about the bond distances and coordination numbers of neighboring atoms. synchrotron-soleil.fr

In the context of sodium-ion research, XAS is frequently applied to study cathode materials in batteries. energy.gov It is a powerful tool for characterizing the valence of transition metals and understanding the redox mechanisms that govern battery function. synchrotron-soleil.fr For example, studies on layered transition metal oxide cathodes have used XANES and EXAFS to investigate local structural changes and redox reactions of manganese (Mn) during charging and discharging. synchrotron-soleil.fr

Research on hard carbon anodes has also utilized C K-edge XANES to analyze sodium-ion insertion. ritsumei.ac.jp These studies have shown that chemically inserted sodium ions create distinct features in the XANES spectrum, such as a peak around 301 eV, which is absent in pristine hard carbon. ritsumei.ac.jp Furthermore, Na K-edge XAS has been used to probe the local structure of sodium in CO2 sorbents, revealing that the local environment of Na+ ions changes reversibly during CO2 capture and regeneration cycles. researchgate.net

Table 2: X-ray Absorption Spectroscopy Applications for this compound

Technique Region Application Key Information Obtained Citation
XAS XANES & EXAFS Study of cathode materials for Na-ion batteries. Characterization of transition metal valence, redox mechanisms, and local structural changes. synchrotron-soleil.frenergy.gov
XAS XANES Analysis of sodium insertion into hard carbon. Identification of spectral features indicating the presence of sodium ions within the carbon structure. ritsumei.ac.jp
XAS XANES & EXAFS Investigation of Na-ion battery electrode materials. Used to study anionic redox strategy and charge compensation mechanisms. synchrotron-soleil.frenergy.gov

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, making it highly effective for probing molecular bonding and microstructural changes in materials. nih.govacs.org The technique is sensitive to changes in a molecule's polarizability and can be used to identify specific chemical bonds and crystal structures. acs.org Its insensitivity to water makes it particularly suitable for studying aqueous solutions and biological systems. nih.govnih.gov

In sodium-ion research, Raman spectroscopy is used to study the structural evolution of electrode materials during electrochemical processes. For instance, in the study of sodium titanates, Raman bands corresponding to specific Ti-O bonds and Na-O-Ti bending vibrations were monitored during the phase transition from sodium trititanate (Na₂Ti₃O₇) to sodium hexatitanate (Na₂Ti₆O₁₃). researchgate.net The disappearance of bands at 279 cm⁻¹ (long Ti-O bonds) and 883 cm⁻¹ (short Ti-O bonds), along with the strengthening of a band at 922 cm⁻¹, indicated a structural rearrangement toward more regular TiO₆ octahedra. researchgate.net

The technique can also be employed to observe redox reactions in real time through peak shifts or the formation and suppression of peaks. nih.gov Quantum chemical calculations have been combined with experimental Raman spectra to understand the structure of binary sodium silicates, correlating the vibrational Raman shift with the microscopic environment and connecting topology of silicon-oxygen tetrahedra. researchgate.net

Table 3: Characteristic Raman Bands in Sodium Compounds

Compound Wavenumber (cm⁻¹) Vibrational Mode Assignment Citation
Sodium Titanates 276 Na-O-Ti bending vibrations researchgate.net
Sodium Titanates 672 Ti-O-Ti stretching of edge-shared TiO₆ octahedra researchgate.net
Sodium Titanates 883 Ti-O stretching vibration (terminal oxygen) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 5-10 nm of a material's surface. wikipedia.orgyoutube.com XPS works by irradiating a material with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected, which is characteristic of the element and its bonding environment. wikipedia.orgyoutube.com

XPS is extensively used in sodium-ion battery research for the post-mortem analysis of electrode components, especially for studying the solid electrolyte interphase (SEI). nih.gov The SEI is a crucial layer that forms on the electrode surface from electrolyte decomposition, and its composition dictates battery performance and stability. ki.sinih.gov XPS analysis has identified that the SEI on hard carbon anodes is composed of species like sodium fluoride (NaF) on the surface with sodium carbonate (Na₂CO₃) embedded within the layer. ceric-eric.euki.si

By analyzing the binding energies of the Na 1s and Na 2s core levels, researchers can identify the chemical state of sodium on a surface. For example, Na 1s and Na 2s signals with binding energies between 1072-1073 eV and 63.8-64.9 eV, respectively, have been assigned to the presence of NaF. researchgate.net Because Na 1s and Na 2s photoelectrons have different kinetic energies, they provide information from different sampling depths, with Na 1s being more surface-sensitive and Na 2s being more "bulk-like". researchgate.net

Table 4: XPS Binding Energies for Sodium Species

Core Level Compound Binding Energy (eV) Application Context Citation
Na 1s NaF 1072 - 1073 SEI analysis on cycled electrodes researchgate.net
Na 2s NaF 63.8 - 64.9 SEI analysis on cycled electrodes researchgate.net

While traditional ex situ analysis provides valuable information, it may not accurately reflect the state of materials under operating conditions. nih.gov In situ and operando characterization techniques are therefore essential for monitoring dynamic processes in real-time. In situ refers to characterizing a material in place, while operando (Latin for "working") goes a step further by simultaneously measuring the material's properties and its functional performance. acs.org

These techniques have become indispensable in battery research for tracking the structural and chemical evolution of electrodes and electrolytes during charge-discharge cycles.

Operando NMR has been used to visualize the formation and growth of sodium dendrites and microstructures in real-time, providing critical insights into battery failure mechanisms. researchgate.netresearchgate.net It allows for the tracking of sodium storage processes in anodes, such as the formation of quasi-metallic sodium clusters. ceric-eric.eu

Operando XPS enables the study of the dynamic nature of the SEI, capturing its formation and chemical evolution as a function of the applied voltage at the electrode-electrolyte interface. nih.gov

Operando XAS allows researchers to follow the reversible redox reactions and local atomic structure changes at transition metal sites in cathode materials during cycling. nih.gov

Operando XRD is used to track phase transformations and structural changes in the bulk of electrode materials as sodium ions are inserted and extracted.

The combination of these powerful operando methods provides a comprehensive understanding of the complex electrochemical mechanisms in dynamic systems like sodium-ion batteries.

Chromatographic and Separation Techniques

Chromatographic techniques are widely used for the separation and quantification of ions. For this compound analysis, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography are particularly relevant. sielc.comthermofisher.com These methods separate ions based on their interactions with a stationary phase (the column) as they are carried through by a mobile phase (the eluent).

Mixed-mode chromatography is an effective HPLC approach for separating inorganic cations like sodium, potassium, and lithium. sielc.com This technique uses columns, such as the Primesep 100, that have both ion-exchange and hydrophobic properties, allowing for the separation of a wide range of ionic and non-ionic compounds in a single run. sielc.com Detection is often achieved using an Evaporative Light Scattering Detector (ELSD) or a conductivity detector. sielc.com

Ion chromatography is another standard method, especially for determining trace levels of sodium in complex matrices, such as power industry samples containing high concentrations of amines. thermofisher.com High-capacity cation-exchange columns are used to tolerate high-ionic-strength matrices, and separation is achieved by forming complexes with weak organic acids in the eluent. thermofisher.com

Table 5: HPLC Methods for this compound Separation

Column Type Mobile Phase Components Detector Separated Ions Citation
Primesep 100 (Mixed-Mode) Not specified ELSD Sodium, Potassium, Lithium, Ammonium sielc.com
Amaze TH (Mixed-Mode) Not specified ELSD Sodium, Phosphate, Chloride, Iodide, Sulfate (B86663) helixchrom.comhelixchrom.com

Ion Chromatography (IC) and Coupled Detection Methods

Ion Chromatography (IC) is a powerful analytical technique for the separation and quantification of ions, including the this compound. metrohm.comdrawellanalytical.com The fundamental principle of IC involves the separation of ions based on their affinity for an ion-exchange stationary phase. A liquid mobile phase, or eluent, carries the sample through a column packed with the stationary phase. Ions with a lower affinity for the stationary phase travel through the column more quickly, while ions with a higher affinity are retained longer, thus achieving separation.

For the analysis of cations like sodium, a cation-exchange column is employed. Following separation, the eluted ions are detected by a suitable detector. Conductivity detection is a common method in IC. drawellanalytical.comchromatographyonline.com To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. drawellanalytical.com

The versatility of IC is significantly expanded by coupling it with other detection methods, a practice known as hyphenation. drawellanalytical.com A prominent example is the coupling of IC with mass spectrometry (IC-MS). This combination offers exceptional sensitivity and selectivity, allowing for the identification and quantification of ions at very low concentrations. drawellanalytical.com In IC-MS, the eluent from the IC column is introduced into the mass spectrometer, where the ions are detected based on their mass-to-charge ratio. This provides a high degree of certainty in the identification of the analyte.

A specific application of IC is in the precise analysis of sodium in sweat, which is crucial for the diagnosis of cystic fibrosis. nih.gov An IC method coupled with high-performance liquid chromatography (IC/HPLC) has been developed for the simultaneous analysis of both chloride and sodium in small sweat volumes. nih.gov This method has demonstrated excellent precision and linearity, with a limit of quantitation of 0.95 mmol/L for sodium, making it suitable for use with modern sweat collection systems. nih.gov The ability to accurately measure sodium concurrently with chloride enhances diagnostic accuracy by helping to identify false positives. nih.gov

Parameter IC/HPLC Method for Sodium in Sweat
Analyte Sodium (Na+)
Matrix Sweat
Instrumentation Ion Chromatography/High-Performance Liquid Chromatography (IC/HPLC)
Limit of Quantitation 0.95 mmol/L
Key Advantage Simultaneous measurement of sodium and chloride, enhancing diagnostic accuracy for cystic fibrosis. nih.gov

Two-Dimensional Ion Chromatography (IC 2D)

Two-Dimensional Ion Chromatography (2D-IC) is an advanced analytical technique designed to enhance the separation and detection of trace analytes in complex sample matrices, particularly those with high concentrations of interfering ions. thermofisher.comnih.gov The fundamental principle of 2D-IC involves the use of two distinct separation columns, often with different stationary phases, to achieve a higher degree of resolution than is possible with a single column. thermofisher.comresearchgate.net

In a typical 2D-IC setup, the sample is first injected onto the first-dimension column. A portion of the eluent from this column, containing the analyte of interest (the "heart-cut"), is then transferred to a second-dimension column for further separation. researchgate.net This process allows for the effective removal of matrix interferences, which are diverted to waste after the first dimension of separation. thermofisher.com

A key advantage of 2D-IC is the ability to use different column chemistries in the two dimensions, which provides enhanced selectivity. thermofisher.com For instance, a high-capacity column can be used in the first dimension to handle a high-ionic-strength matrix, while a high-resolution column can be used in the second dimension to separate the target analyte from any remaining interferences. Furthermore, by using a smaller-format column in the second dimension, a significant enhancement in sensitivity can be achieved with a concentration-sensitive detector like a conductivity detector. thermofisher.com For example, using a 4 mm column in the first dimension and a 2 mm column in the second can result in a four-fold increase in sensitivity. thermofisher.com

2D-IC has been successfully applied to the analysis of various trace ions in challenging matrices, such as drinking water. thermofisher.com The technique has demonstrated excellent recovery and low detection limits for analytes in the presence of high levels of matrix ions. thermofisher.com

Advanced Elemental Analysis Techniques

Advanced elemental analysis techniques provide highly sensitive and accurate means of quantifying the total concentration of an element in a sample, including sodium. These methods typically involve the atomization and excitation of the sample, followed by the detection of the resulting atomic emission or absorption of radiation.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of elemental compositions, including sodium, at trace and ultra-trace levels. analytik-jena.com The core of the ICP-OES system is the inductively coupled plasma, which is an electrically neutral, highly ionized gas, typically argon. This plasma reaches extremely high temperatures, in the range of 5,000 to 10,000 K. analytik-jena.com

When a sample is introduced into the plasma, it is rapidly dried, vaporized, and atomized. The high temperature of the plasma excites the atoms of the elements present in the sample, causing them to move to higher electronic energy levels. As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. A spectrometer separates the emitted light into its constituent wavelengths, and a detector measures the intensity at each wavelength.

ICP-OES offers several advantages, including high sensitivity, a wide linear dynamic range, and the ability to perform multi-element analysis simultaneously. google.com It is a versatile technique applicable to a wide variety of sample matrices. For instance, ICP-OES has been used to determine the concentration of sodium in human milk, where it was compared with ion-selective electrode measurements. uwa.edu.aunih.govmdpi.com In one study, the mean sodium concentration in human milk samples measured by ICP-OES was 5.91 ± 3.37 mM. uwa.edu.aunih.govmdpi.com

Technique Mean Sodium Concentration (mM) Standard Deviation (mM) Sample Matrix
ICP-OES5.913.37Human Milk uwa.edu.aunih.govmdpi.com
Ion-Selective Electrode6.182.47Human Milk uwa.edu.aunih.govmdpi.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another powerful elemental analysis technique that offers extremely high sensitivity and low detection limits, often in the parts-per-trillion range. drawellanalytical.com Similar to ICP-OES, ICP-MS utilizes an inductively coupled plasma to atomize and ionize the sample. However, instead of measuring the emitted light, ICP-MS measures the mass-to-charge ratio of the resulting ions.

The ions generated in the plasma are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the number of ions for each mass-to-charge ratio, providing a quantitative measure of the elemental concentration.

ICP-MS is particularly well-suited for the determination of sodium in biological samples, such as blood serum. rsc.orgnist.govresearchgate.net An alternative to traditional gravimetric methods, an ICP-MS method has been developed for the accurate determination of sodium in serum. rsc.orgnist.govresearchgate.net This method often involves a combination of internal standardization and isotope dilution analysis. rsc.orgnist.govresearchgate.net For example, a diluted serum sample can be spiked with an enriched isotope, such as 26Mg, and the isotope ratio of 23Na/26Mg is measured. rsc.orgnist.govresearchgate.net This approach helps to correct for matrix effects and instrumental drift, leading to highly accurate and precise results. The method has been successfully applied to the certification of sodium in Standard Reference Materials. rsc.orgnist.govresearchgate.net

When analyzing high-salt matrices with ICP-MS, challenges such as plasma instability and signal suppression can arise. drawellanalytical.com These can be addressed through strategies like sample dilution, the use of optimized sample introduction systems, and advanced interference mitigation techniques. drawellanalytical.com

Parameter ICP-MS Method for Sodium in Serum
Technique Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Methodology Internal standardization and isotope dilution analysis (e.g., measuring 23Na/26Mg ratio). rsc.orgnist.govresearchgate.net
Application Accurate determination of sodium in blood serum and certification of reference materials. rsc.orgnist.govresearchgate.net
Key Advantage High accuracy and precision, serving as a more rapid alternative to gravimetric methods. nist.gov

Electrochemical and Kinetic Measurement Techniques

Electrochemical techniques offer a different approach to the analysis of sodium ions, based on the electrical properties of a solution or an interface. These methods are often rapid, portable, and can be used for in-situ measurements.

One of the most common electrochemical methods for this compound determination is the use of an ion-selective electrode (ISE). metrohm.com A sodium ISE is a type of potentiometric sensor that develops a potential difference across a membrane that is selectively permeable to sodium ions. uomus.edu.iq This potential difference is proportional to the logarithm of the activity of the sodium ions in the sample solution and is measured against a stable reference electrode. uomus.edu.iq The membrane of a sodium ISE can be made of a special glass composition or a polymer containing a sodium-selective ionophore. metrohm.com

Cyclic voltammetry (CV) is another electrochemical technique that can be used to study the redox behavior of species and has been adapted for the development of electrochemical sensors for sodium ions. mdpi.com In one study, an electrochemical sensor for this compound detection was developed based on a screen-printed silver electrode modified with a nanocomposite of silver nanoparticles and graphene oxide. mdpi.com The sensor's response to different concentrations of sodium ions was investigated using CV, with the anodic and cathodic peak currents increasing as a function of the this compound concentration. mdpi.com

In the field of materials science, particularly for sodium-ion batteries, electrochemical and kinetic measurement techniques are crucial for understanding the performance of electrode materials. Techniques such as Electrochemical Impedance Spectroscopy (EIS) and the Galvanostatic Intermittent Titration Technique (GITT) are used to study the kinetic behaviors of this compound insertion and extraction in electrode materials. acs.orgresearchgate.net

EIS involves applying a small AC potential to the electrode and measuring the resulting current to determine the impedance of the system at different frequencies. This can provide information about various processes, such as charge transfer resistance and solid-state diffusion of sodium ions within the electrode material. acs.org GITT involves applying a constant current pulse for a short period, followed by a rest period to allow the system to reach equilibrium. By analyzing the potential response during the titration, the diffusion coefficient of sodium ions in the electrode material can be calculated at different states of charge. acs.orgresearchgate.net

Technique Principle Application in this compound Research
Ion-Selective Electrode (ISE) Potentiometry: Measures the potential difference across a sodium-selective membrane. metrohm.comuomus.edu.iqDirect measurement of this compound activity/concentration in various samples. metrohm.com
Cyclic Voltammetry (CV) Measures the current response to a linearly cycled potential sweep.Development of electrochemical sensors for this compound detection. mdpi.com
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of a system over a range of frequencies.Studying the kinetics of this compound transfer in battery electrodes. acs.org
Galvanostatic Intermittent Titration Technique (GITT) Measures the voltage response to intermittent current pulses.Determining the diffusion coefficient of sodium ions in electrode materials. acs.orgresearchgate.net

Sodium Ion in Environmental and Geological Processes

Chemical Weathering Mechanisms Involving Sodium Ion Exchange

Chemical weathering, the decomposition of rocks and minerals through chemical reactions, is a primary mechanism by which sodium ions are released into the environment. Sodium is a relatively abundant element in the Earth's upper continental crust, constituting approximately 2.43 weight percent usgs.gov. Key sources of sodium in soils and rocks include sodium-bearing silicate (B1173343) minerals such as plagioclase (with albite being the sodium-rich feldspar (B12085585) end member), pyroxene, mica, and amphibole usgs.gov.

During the weathering of these silicate minerals, sodium is dissolved and can be leached from the soil profile, especially in areas with humid climates usgs.gov. A significant aspect of this process is cation exchange , a rapid chemical reaction where dissolved cations interact with and bind to mineral surfaces, particularly those of clay minerals pnas.org. Clay minerals possess a cation exchange capacity (CEC) due to structural substitutions, enabling them to hold and exchange charged ions with surrounding solutions hawaii.edu.

Research has revealed that a reactive exchange pool on river-suspended particulate matter, loosely bound to mineral surfaces, can substantially increase the mobile cation flux in river systems pnas.org. This exchange can introduce sodium ions of non-silicate origin into the dissolved load, particularly in drainage basins characterized by extensive marine sediments or rocks that have interacted with saline basement fluids pnas.orgnih.gov. Consequently, global silicate weathering fluxes, which are often estimated based on riverine dissolved sodium derived from silicate minerals, may be overestimated by 12% to 28% due to the contribution of sodium from these cation exchange processes pnas.orgnih.gov. For example, rivers draining marine shales, even when unpolluted, often show an excess of sodium relative to chloride and a deficit of calcium and magnesium compared to sulfate (B86663) and alkalinity, a phenomenon partly explained by the cation exchange of sodium for divalent cations on clay minerals geoscienceworld.orgosti.govresearchgate.net. This highlights the necessity of incorporating cation-exchange processes into weathering budgets to accurately assess the contributions of silicate dissolution to global river water chemistry geoscienceworld.orgosti.govresearchgate.net.

Hydrogeochemical Cycling of Sodium Ions in Groundwater Systems

Sodium is a highly soluble element commonly found in groundwater, with its presence largely stemming from the dissolution of sodium compounds within rocks and soils rdn.bc.caprinceedwardisland.cangwa.org. The hydrogeochemical cycling of sodium ions in groundwater is influenced by a combination of natural geological processes and human activities.

Natural Sources of Sodium in Groundwater:

Erosion and Dissolution of Minerals: The primary natural source of elevated sodium in groundwater is the erosion of salt deposits and the dissolution of sodium-bearing rock minerals, from which sodium is readily dissolved rdn.bc.caprinceedwardisland.ca.

Naturally Occurring Brackish Water: Some aquifers naturally contain brackish water, contributing to high sodium concentrations rdn.bc.ca.

Saltwater Intrusion: In coastal regions, the encroachment of saline ocean water into freshwater aquifers significantly elevates sodium levels rdn.bc.caprinceedwardisland.cagnb.ca. This can be exacerbated by excessive pumping of freshwater aquifers gnb.ca.

Evaporation: In arid and semi-arid environments, evaporation concentrates dissolved ions, including sodium and chloride, leading to increased groundwater salinity scirp.orgnih.gov.

Silicate Weathering: The chemical weathering of silicate minerals, such as albite, releases sodium ions into the groundwater system rsc.orgmdpi.com.

Anthropogenic Influences on Sodium in Groundwater:

Road De-icing Salts: Infiltration of surface water contaminated by road salts used for de-icing is a common anthropogenic source of sodium in groundwater rdn.bc.caprinceedwardisland.cagnb.ca.

Irrigation and Leaching: Irrigation practices and natural precipitation can leach sodium from soils with high sodium content, transporting it into groundwater rdn.bc.ca.

Pollution: Groundwater can also be contaminated by sodium from sewage effluent, leachate from landfills, and industrial waste rdn.bc.cangwa.orgnih.gov.

Ion Exchange in Groundwater Chemistry: Ion exchange processes are crucial in regulating sodium concentrations in groundwater bibliotekanauki.plscirp.orgmdpi.commdpi.com. This often involves the exchange of sodium (Na+) and potassium (K+) ions in the groundwater with calcium (Ca2+) and magnesium (Mg2+) ions present in the aquifer rocks rsc.orgmdpi.combibliotekanauki.plscirp.org. This "reverse ion exchange" mechanism can lead to an increase in sodium concentration in the groundwater while simultaneously reducing calcium and magnesium levels rsc.orgmdpi.com. Studies frequently confirm the role of cation exchange in groundwater hydrogeochemistry when a deficiency of Ca2+ + Mg2+ and an excess of Na+ (indicated by a Na+/Cl- ratio > 1) are observed in water samples rsc.org. The prevalence of negative Chloro-Alkaline Index (CAI) values in many groundwater samples further supports that reverse ion exchange is a dominant hydrogeochemical process influencing groundwater chemistry rsc.orgmdpi.commdpi.com.

Ion Adsorption at Mineral-Aqueous Interfaces

Ion adsorption at mineral-aqueous interfaces is a critical process governing the distribution and mobility of ions in natural environments, impacting the transport and bioavailability of various substances researchgate.net. The adsorption of ions occurs due to the unsatisfied forces present at the surfaces of minerals 911metallurgist.com.

Sodium ions, as monovalent cations, readily participate in adsorption phenomena on diverse mineral surfaces. For instance, investigations into sodium halide adsorption at the α-alumina(0001)/water interface indicate that Na+ ions exhibit a strong affinity for the interface, displacing water molecules acs.org. On clay minerals, sodium's mobility can be curtailed through adsorption due to the high cation-exchange capacity of these minerals gtk.fi. Adsorption can occur as either inner-sphere complexes (where ions directly bond to the mineral surface) or outer-sphere complexes (where water molecules separate the ion from the surface) researchgate.netacs.org. The adsorption behavior of Na+ on montmorillonite, a common clay mineral, is significantly influenced by the availability of water molecules; Na+ tends to form outer-sphere complexes under saturated conditions, transitioning to inner-sphere complexes as humidity decreases researchgate.net.

A key parameter in assessing the impact of this compound adsorption, particularly in agricultural and geological contexts, is the Sodium Adsorption Ratio (SAR) . SAR is an essential water quality parameter used to evaluate the sodicity hazard of a soil and its suitability for irrigation usgs.govwikipedia.org. It quantifies the relative concentration of sodium ions compared to the combined concentrations of calcium and magnesium ions in water usgs.govwikipedia.orgmt.gov. The formula for calculating SAR is:

SAR = [Na+] / √((1/2)([Ca2+] + [Mg2+])) wikipedia.orgmt.gov

where the concentrations of sodium, calcium, and magnesium are expressed in milliequivalents per liter (meq/L) wikipedia.orgmt.gov.

Table 1: Sodium Adsorption Ratio (SAR) Classification for Irrigation Water Suitability

SAR Value Range (meq/L)ClassificationGeneral Suitability for Irrigation
0-10Excellent to GoodSuitable for most crops and soils wikipedia.orggeojournal.net
10-18Mildly SodicMay cause some infiltration problems researchgate.net
18-26Moderately SodicSignificant risk of soil dispersion researchgate.net
26-100Extremely SodicSevere soil structure degradation researchgate.net
>100Very Strongly SodicUnsuitable for most agriculture researchgate.net

Influence on Geological Formations and Earth Strata

Sodium is one of the most abundant elements in the Earth's crust, being among the eight elements (oxygen, silicon, aluminum, iron, magnesium, calcium, sodium, and potassium) that constitute approximately 98% of the crust geologyglasgow.org.uk. Its prevalence and tendency to form compounds with oxygen and halogens mean that sodium is a significant constituent of numerous minerals found across various geological formations gtk.fi.

Presence in Major Rock Types:

Igneous Rocks: Sodium is a major element in the majority of igneous rock types, with the exception of ultramafic rocks gtk.fi. Felsic igneous rocks, such as granite and rhyolite, typically contain around 2.5 weight percent (wt.%) sodium, while mafic rocks like basalt and gabbro average 2.0 wt.% usgs.gov. Intermediate rocks, including andesite and dacite, also exhibit comparable sodium concentrations usgs.gov. Sodium silicate minerals, such as plagioclase, pyroxene, mica, and amphibole, are common constituents in a wide array of igneous rocks usgs.gov. Furthermore, sodium-rich volcanic rocks have been linked to the formation of iron deposits, where iron dissolved from basic-intermediate volcanic rocks through sodium metasomatism serves as a material source researchgate.net.

Metamorphic Rocks: Metamorphic equivalents of both igneous and sedimentary rocks can also host significant amounts of sodium silicate minerals usgs.gov.

Sedimentary Rocks: Sodium is widely distributed in sedimentary rocks. Limestone and dolomite (B100054) can exhibit high sodium concentrations, reaching up to 5,400 mg kg-1, largely due to the influx of seawater during their formation and the presence of skeletal material gtk.fi. Detrital feldspar and clay minerals are primary sources of sodium in most detrital sedimentary rock types gtk.fi. Sandstone typically contains an average of 1.4% Na, while shale shows a broad range of Na concentrations, with a mean of approximately 0.8% gtk.fi. Loess, an unconsolidated deposit, also averages 1.4% Na gtk.fi. Chemical sedimentary rocks, such as evaporites, are characterized by components that were transported as dissolved ions, with sodium being a key example saskoer.ca.

Formation of Sodium-Bearing Minerals and Structures: Sodium is a major or minor component of various phosphate, halide, carbonate, nitrate, borate, and sulfate minerals gtk.fi. Notable examples include soda-niter (NaNO3), halite (NaCl), mirabilite (Na2SO4·10H2O), and galeite (Na15(SO4)5F4Cl) gtk.fi.

Halite (Rock Salt): Rock salt, predominantly composed of sodium chloride, is a prevalent evaporite sedimentary rock that forms from the evaporation of ancient inland seas dep.state.pa.usthoughtco.com. Once formed, these salt beds can be readily covered and preserved by overlying sedimentary rocks like limestone or shale over geological timescales thoughtco.com. Halite is a mechanically weak mineral that can flow under moderate pressure, leading to the formation of "salt glaciers" and the buoyant upward movement of salt into overlying rock strata, a process known as salt tectonics thoughtco.com.

Influence on Geological Processes: The presence and cycling of sodium ions exert considerable influence on various geological processes. For instance, the sodium content in recent marine carbonate minerals, including aragonite, calcite, and Mg-calcite, can significantly exceed equimolar chloride concentrations geoscienceworld.org. The observed decrease in the bulk sodium content of recent carbonate sediments during meteoric diagenesis, alongside other elemental changes, suggests that sodium content can serve as an indicator of the salinity of diagenetic solutions geoscienceworld.org. Conversely, low sodium content in ancient dolomites may imply their formation from low-sodium solutions or subsequent re-equilibration with such solutions geoscienceworld.org.

The distribution of sodium in soils is intrinsically linked to the mineralogy of the underlying parent material and the subsequent alteration of these minerals under varying climatic conditions over geological time usgs.gov. Prolonged weathering can transform sodium-bearing minerals like plagioclase into clay minerals, resulting in the leaching of sodium from the soil profile usgs.gov. The interaction between groundwater and geological materials, including the dissolution of various minerals, continuously releases ions such as Na+ into the groundwater, thereby influencing its chemical composition nih.gov. Furthermore, the lithology, stratigraphy, and structural features of geological formations dictate the nature and distribution of aquifers and aquitards, which in turn affect the natural chemistry of water, including its sodium concentrations scirp.org.

Table 2: Average Sodium Concentration in Various Rock Types

Rock TypeAverage Na Concentration (wt.%)
Upper Continental Crust2.43 usgs.gov
Basalt and Gabbro2.0 usgs.gov
Granite and Rhyolite2.5 usgs.gov
Andesite and Dacite2-3 gtk.fi
Sandstone1.4 gtk.fi
Shale~0.8 (range 0.1-9.2) gtk.fi
Limestone and DolomiteUp to 0.54 (5,400 mg kg-1) gtk.fi
Loess1.4 gtk.fi

Q & A

Basic Research Questions

Q. How do sodium ions influence ionic compound formation in aqueous systems, and what methods validate their structural stability?

  • Methodology : Use X-ray diffraction (XRD) and conductivity measurements to correlate Na⁺ coordination geometry with lattice energy. For example, sodium's +1 charge enables stable face-centered cubic structures in NaCl, validated by Bragg's law analysis . Spectator ions (e.g., Na⁺ in NaOH + HCl reactions) can be identified via net ionic equations, excluding non-reactive species .
  • Data Contradiction : While ionic radius predicts solubility, exceptions like sodium acetate (high solubility despite large size) require activity coefficient adjustments in Debye-Hückel calculations .

Q. What standardized protocols exist for quantifying sodium ions in multi-ionic environmental samples?

  • Methodology : Employ ion-selective electrodes (ISEs) calibrated with Total Ionic Strength Adjustment Buffers (TISAB), such as 15% sodium acetate, to mitigate pH interference . For biological matrices (e.g., serum), combine flame atomic absorption spectroscopy (FAAS) with Chem-7 panel tests to differentiate bound vs. free Na⁺ .
  • Validation : Replicate measurements using ANOVA (α=0.05) to assess variance across four replicates, as demonstrated in forage irrigation studies .

Advanced Research Questions

Q. How can factorial design resolve conflicting data on sodium ion interactions in multi-electrolyte systems?

  • Methodology : Apply a 2³ factorial design (e.g., Na⁺, K⁺, Zn²+ concentrations) to isolate main vs. interactive effects. For instance, Tosun & Ergun (2007) used Box-Wilson design to model ethanol fermentation, revealing Na⁺ has a linear effect (p<0.01) but no synergy with K⁺ .
  • Optimization : Response surface methodology (RSM) maximizes output variables (e.g., ion conductivity) while minimizing confounding variables like temperature drift .

Q. What mechanistic insights explain discrepancies in this compound diffusion rates across electrochemical studies?

  • Methodology : Conduct Arrhenius analysis on temperature-dependent impedance spectroscopy data. Recent biomimetic channel studies (2024) show carboxylate-functionalized pores achieve 3x higher Na⁺ permeation than biological channels (Ea = 15 kJ/mol vs. 22 kJ/mol), resolving prior debates about activation barriers .
  • Synthesis Control : Use precipitation transformation with rGO wrapping (Sb₂Se₃/rGO) to achieve 10 nm nanoparticles, reducing diffusion path heterogeneity confirmed via TEM .

Q. Which advanced characterization techniques are pivotal for probing this compound transport in solid-state battery materials?

  • Methodology : Pair synchrotron-based X-ray photoelectron spectroscopy (XPS) with operando neutron diffraction to track Na⁺ insertion/extraction dynamics. For example, in situ XRD reveals reversible phase transitions in Prussian blue analogs during cycling .
  • Data Integration : Molecular dynamics (MD) simulations parameterized with DFT-calculated diffusion coefficients (e.g., 1.2×10⁻¹⁰ cm²/s in hard carbon) validate experimental charge/discharge profiles .

Q. How can ion recognition principles enhance this compound separation in high-salinity nuclear waste?

  • Methodology : Design ditopic crown ether receptors (e.g., benzo-15-crown-5 derivatives) for selective Na⁺/OH⁻ co-extraction. Liquid-liquid extraction tests show >90% NaNO₃ recovery from simulated waste via pseudo-hydroxide extraction (PHE), with stability constants (log K = 4.2) verified by slope analysis .
  • Scale-Up Challenges : Optimize solvent systems using Hansen solubility parameters to minimize third-phase formation during nitrate separation .

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